molecular formula C14H14O B8297956 alpha-Allyl-2-naphthalenemethanol

alpha-Allyl-2-naphthalenemethanol

Cat. No.: B8297956
M. Wt: 198.26 g/mol
InChI Key: GHJVRHSWROEZKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Allyl-2-naphthalenemethanol is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

1-naphthalen-2-ylbut-3-en-1-ol

InChI

InChI=1S/C14H14O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h2-4,6-10,14-15H,1,5H2

InChI Key

GHJVRHSWROEZKR-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3.28 g of magnesium are treated with an iodine crystal and covered with absolute diethyl ether. The reaction is started by the addition of 2 g of allyl bromide. A mixture of 19.78 g of allyl bromide and 15.62 g of 2-naphthaldehyde in absolute diethyl ether is then added dropwise to maintain the mixture at reflux. After the addition is completed, the mixture is left to stir at room temperature overnight. The mixture is poured into an ice - 2 N hydrochloric acid solution and extracted three times with ether. The ether extracts are washed with water and saturated sodium chloride solution, dried over sodium sulfate and evaporated to yield 1-(2-naphthyl)-3-buten-1-ol which can be used without further purification for the reaction with cyclopropane carboxylic acid chloride in the process of Example 2. The resulting product is cyclopropane carboxylic acid 1-(2-naphthyl)-3-butenyl ester, m.p. 35°-39° C.
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